molecular formula C5H2Cl2FNO2S B2482134 5-Chloro-6-fluoropyridine-3-sulfonyl chloride CAS No. 1261585-97-0

5-Chloro-6-fluoropyridine-3-sulfonyl chloride

Cat. No. B2482134
CAS RN: 1261585-97-0
M. Wt: 230.03
InChI Key: GIXVMJIJCOJUNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloro- and fluoro- substituted pyridine derivatives often involves halogenation and functionalization reactions. These compounds can be synthesized through various methods, including halogen dance reactions for the introduction of multiple halogens into the pyridine ring. For example, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the potential for creating halogen-rich intermediates for further chemical manipulation, hinting at the synthetic pathways that might be applicable for 5-Chloro-6-fluoropyridine-3-sulfonyl chloride (Wu et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals the influence of halogen atoms and sulfonyl groups on the molecular geometry. For instance, in the case of 4-fluoroisoquinoline-5-sulfonyl chloride, the presence of the sulfonyl and halogen groups affects the planarity and electronic distribution across the molecule, suggesting that 5-Chloro-6-fluoropyridine-3-sulfonyl chloride may exhibit specific electronic and steric properties conducive to certain chemical reactions (Ohba et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving pyridine sulfonyl chlorides typically leverage the reactive sulfonyl chloride group for further functionalization. These compounds can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamides, sulfones, and other derivatives. The specific reactivity patterns of these molecules depend on the electronic effects of the substituents on the pyridine ring, as well as the steric hindrance provided by the sulfonyl group (Bogolubsky et al., 2014).

Scientific Research Applications

  • Synthesis of Halo-Substituted Diarylsulfones

    • This compound is involved in the synthesis of halo-substituted diarylsulfones through palladium-catalyzed C-H bond sulfonylation of arylpyridines. This process is significant in forming diverse sulfonylated products, beneficial for further chemical transformations and applications (Sasmal, Bera, Doucet, & Soulé, 2018).
  • Reactions with Ammonia and Hydrazine

    • 5-Chloro-6-fluoropyridine-3-sulfonyl chloride reacts with various chemicals like ammonia and hydrazine, leading to the formation of sulfonamides and sulfonyl azides. These reactions are essential in creating compounds with potential applications in various chemical sectors (Obafemi, 1982).
  • Crystallography and Structural Analysis

    • The structural characteristics of derivatives of this compound, like 4-fluoroisoquinoline-5-sulfonyl chloride, have been analyzed through crystallography. Such studies are crucial for understanding molecular interactions and properties, which are vital in drug design and material science (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
  • Synthesis of Sulfonyl Fluoride Hubs

    • 5-Chloro-6-fluoropyridine-3-sulfonyl chloride contributes to the synthesis of a new class of sulfonyl fluoride hubs via radical chloro-fluorosulfonylation. These hubs are useful in the synthesis of diverse sulfonyl fluorides, which have applications in chemical biology and drug discovery (Nie, Xu, Hong, Zhang, Mao, & Liao, 2021).
  • Comparative Study of Noncovalent Interactions

  • Chemoselective Amination Reactions

    • This compound is used in chemoselective amination reactions, highlighting its utility in selective chemical synthesis and modifications, which is a critical aspect in medicinal chemistry and drug development (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

properties

IUPAC Name

5-chloro-6-fluoropyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2FNO2S/c6-4-1-3(12(7,10)11)2-9-5(4)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXVMJIJCOJUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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